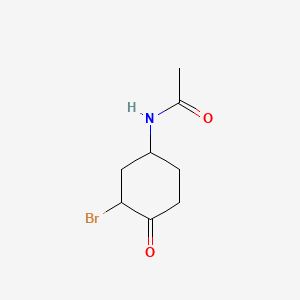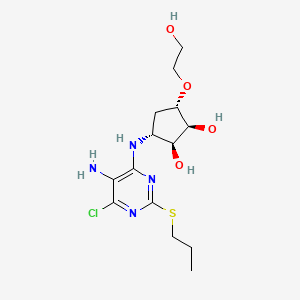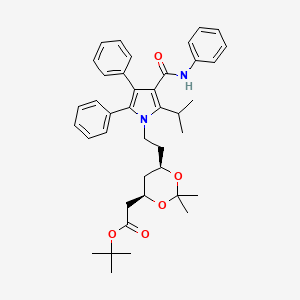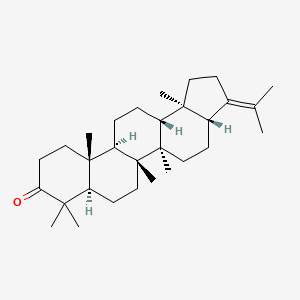
N-(3-bromo-4-oxocyclohexyl)acetamide
Übersicht
Beschreibung
N-(3-bromo-4-oxocyclohexyl)acetamide is a chemical compound with the molecular formula C8H12BrNO2 . It has a molecular weight of 234.09 g/mol .
Synthesis Analysis
N-(3-bromo-4-oxocyclohexyl)acetamide is formed as an intermediate during the synthesis of partially saturated heterobicyclic arginine side chain mimetics. These mimetics act as building blocks toward incorporation into trypsin-like serine protease inhibitors .Molecular Structure Analysis
The molecular structure of N-(3-bromo-4-oxocyclohexyl)acetamide can be represented by the IUPAC name N-(4-oxocyclohexyl)acetamide . The InChI representation isInChI=1S/C8H13NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7H,2-5H2,1H3,(H,9,10) .
Wissenschaftliche Forschungsanwendungen
Protective Effects in Hepatotoxicity
N-(4-Hydroxyphenyl) acetamide, a related compound, has been a subject of study for its hepatotoxicity and the protective effects of curcumin and α-lipoic acid against liver damage induced by overdose. This study may be relevant for understanding the biochemical pathways and protective measures related to the toxicity of similar compounds like N-(3-bromo-4-oxocyclohexyl)acetamide. The research demonstrated the promising potential of natural therapies against liver injury through their antioxidant and antifibrotic actions (Alhusain et al., 2022).
Novel Synthetic Opioids
The chemical and pharmacological aspects of non-fentanil novel synthetic opioids, including N-substituted benzamides and acetamides (like N-(3-bromo-4-oxocyclohexyl)acetamide), have been extensively reviewed. These compounds were developed in the 1970s and 1980s and have since emerged as substances of abuse. The study highlights the importance of international early warning systems in tracking new psychoactive substances and the necessity for research to detect new substances early in toxicological samples (Sharma et al., 2018).
Anti-Arthritic and Anti-Inflammatory Properties
N-(2-hydroxy phenyl) acetamide, a compound structurally similar to N-(3-bromo-4-oxocyclohexyl)acetamide, has shown anti-arthritic and anti-inflammatory properties in adjuvant-induced arthritis models. This study's insights into the anti-inflammatory activity and reduction of oxidative stress markers can be beneficial for understanding the potential therapeutic applications of N-(3-bromo-4-oxocyclohexyl)acetamide in similar conditions (Jawed et al., 2010).
Eigenschaften
IUPAC Name |
N-(3-bromo-4-oxocyclohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h6-7H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTGJPGTKKCSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(=O)C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730764 | |
| Record name | N-(3-Bromo-4-oxocyclohexyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-oxocyclohexyl)acetamide | |
CAS RN |
687639-03-8 | |
| Record name | N-(3-Bromo-4-oxocyclohexyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)







![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)
![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)
![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)
![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)
![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)